

An In-depth Technical Guide to Commercially Available 6-lodoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	6-lodoquinoline	
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For researchers, scientists, and drug development professionals, **6-iodoquinoline** and its derivatives represent a critical scaffold in medicinal chemistry and materials science. The presence of the iodine atom at the 6-position provides a versatile handle for further functionalization, most notably through cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules with significant biological activities. This guide provides a comprehensive overview of commercially available **6-iodoquinoline** derivatives, their physicochemical properties, synthesis protocols, and their applications in drug discovery, with a focus on their role as intermediates in the development of novel therapeutics.

Commercially Available 6-Iodoquinoline and Its Derivatives

A variety of **6-iodoquinoline** derivatives are commercially available, ranging from the parent heterocycle to more complex substituted analogs. These compounds serve as key starting materials for synthetic campaigns. Below is a summary of some of these commercially available derivatives, their suppliers, and key identifying information.



Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Supplier Examples
6-lodoquinoline	13327-31-6	C ₉ H ₆ IN	255.06	Sigma-Aldrich, TCI, Amerigo Scientific, Finetech Industry, Matrix Fine Chemicals
6-lodo-3- methylquinolin-4- amine	N/A	C10H9IN2	284.10	BenchChem (synthesis protocol available)
6-lodo-4-oxo-1,4- dihydroquinoline	21873-51-8	C ₉ H ₆ INO	271.05	CHIRALEN
2-(4- Fluorophenyl)-6- iodoquinoline-4- carboxylic acid	N/A	C16H9FINO2	393.15	Synthesis reported in literature
2-(4- Chlorophenyl)-6- iodoquinoline-4- carboxylic acid	N/A	C16H9ClINO2	409.60	Synthesis reported in literature
6-lodo-2-(4- methoxyphenyl)q uinoline-4- carboxylic acid	N/A	C17H12INO3	405.19	Synthesis reported in literature
2-(Benzo[d][1] [2]dioxol-5-yl)-6- iodoquinoline-4- carboxylic acid	N/A	C17H10INO4	419.17	Synthesis reported in literature



Physicochemical Properties

The physicochemical properties of **6-iodoquinoline** derivatives are crucial for their handling, reactivity, and biological activity. The table below summarizes key properties for selected compounds.

Compound Name	Melting Point (°C)	Appearance	Purity	Key Spectral Data
6-lodoquinoline	86-90	White to light yellow/orange powder/crystal	>98.0% (GC)	1H NMR, 13C NMR, IR, MS data available from suppliers and literature
2-(4- Fluorophenyl)-6- iodoquinoline-4- carboxylic acid	131-132	Yellow powder	High (recrystallized)	HRMS (MALDI- TOF/TOF) m/z: [M+H]+ Calcd for C ₁₆ H ₁₀ FINO ₂ 393.9740; found 393.9723.[1]
2-(4- Chlorophenyl)-6- iodoquinoline-4- carboxylic acid	171-172	Yellow powder	79% yield	Spectral data reported in literature.[1]
6-lodo-2-(4- methoxyphenyl)q uinoline-4- carboxylic acid	242-243	Yellow powder	69% yield	Spectral data reported in literature.[1]

Key Experimental Protocols

The synthesis of functionalized **6-iodoquinoline** derivatives is well-documented, providing researchers with established methods to access these valuable compounds.



Synthesis of 2-Aryl-6-iodoquinoline-4-carboxylic Acids via Doebner Reaction

A one-pot, three-component Doebner reaction is an efficient method for synthesizing a library of 2-aryl-**6-iodoquinoline**-4-carboxylic acids.[1][3]

General Procedure:

- A mixture of 4-iodoaniline (1 mmol), an appropriate aromatic aldehyde (1 mmol), and pyruvic acid (1.2 mmol) is prepared in a suitable solvent.
- Trifluoroacetic acid is added as a catalyst.
- The reaction mixture is heated under reflux for a specified time and monitored by Thin Layer Chromatography (TLC).
- Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.
- The crude product is purified by recrystallization from a suitable solvent such as acetic acid.

Characterization: The synthesized compounds are characterized by FT-IR, Mass Spectrometry (MS), and ¹H and ¹³C NMR spectroscopy.[1]

Multi-step Synthesis of 6-lodo-3-methylquinolin-4-amine

A practical multi-step pathway for the synthesis of 6-iodo-3-methylquinolin-4-amine, a key intermediate for drug discovery, has been proposed, starting from commercially available 4-iodoaniline.[4]

Step 1: Conrad-Limpach Cyclization to 6-Iodo-3-methylquinolin-4-one

- A mixture of 4-iodoaniline (1 equivalent) and ethyl 2-methylacetoacetate (1.1 equivalents) is prepared.
- The mixture is added to a high-boiling point inert solvent (e.g., Dowtherm A) and heated to approximately 250 °C with stirring under an inert atmosphere for 30-60 minutes.



 The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature to allow the product to precipitate.

Step 2: Chlorination to 4-Chloro-6-iodo-3-methylquinoline

- The 6-iodo-3-methylquinolin-4-one from the previous step is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).
- The reaction mixture is heated to reflux and monitored by TLC.
- After completion, the mixture is cooled and carefully poured onto crushed ice.
- The acidic solution is neutralized with a base (e.g., sodium bicarbonate) to precipitate the product, which is then filtered, washed, and dried.

Step 3: Amination to 6-Iodo-3-methylquinolin-4-amine

- The 4-chloro-6-iodo-3-methylquinoline is subjected to amination. A detailed protocol involves
 heating the chloroquinoline derivative with a source of ammonia, such as in a phenol melt
 with concentrated ammonium hydroxide in a sealed vessel at 160-180°C.[5]
- After cooling, the product is crystallized from a suitable solvent like ethanol.

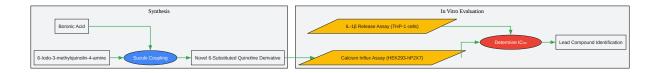
Applications in Drug Discovery: P2X7 Receptor Antagonists

6-Iodo-3-methylquinolin-4-amine is a valuable building block in the synthesis of potent and selective antagonists for the P2X7 receptor, an ion channel involved in inflammatory processes.[6] The iodine atom at the 6-position is readily displaced in Suzuki coupling reactions, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).[6]

Logical Workflow for Synthesis and Evaluation of P2X7 Antagonists

The general workflow for developing novel P2X7 antagonists from 6-iodo-3-methylquinolin-4-amine involves synthesis followed by in vitro evaluation.[6]





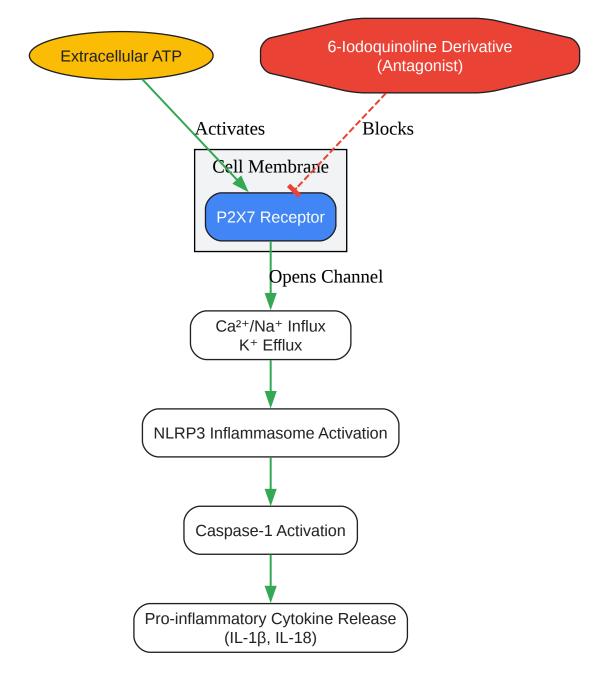
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Caption: Synthetic and evaluative workflow for novel P2X7 antagonists.

P2X7 Receptor Signaling Pathway

The derivatives synthesized from **6-iodoquinoline** precursors act as antagonists at the P2X7 receptor. This receptor is an ATP-gated ion channel primarily found on immune cells.[6] Its activation by high concentrations of extracellular ATP initiates a pro-inflammatory cascade.





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Caption: Simplified P2X7 receptor signaling pathway and point of antagonism.

Conclusion

Commercially available **6-iodoquinoline** derivatives are indispensable tools in modern chemical research and drug development. Their utility as versatile synthetic intermediates, particularly for the generation of libraries of compounds through cross-coupling chemistry, has been firmly established. The continued exploration of the chemical space accessible from these



building blocks holds significant promise for the discovery of new therapeutic agents targeting a range of diseases. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate these research endeavors.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Commercially Available 6-Iodoquinoline Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082116#commercially-available-6-iodoquinoline-derivatives]

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